

Spectroscopic Characterization of 2-Bromo-4-methoxyphenol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-4-methoxyphenol

Cat. No.: B098834

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This guide provides a comprehensive overview of the spectroscopic data for **2-Bromo-4-methoxyphenol**, a key intermediate in organic synthesis and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the molecular structure of a compound. The following tables summarize the ^1H and ^{13}C NMR data for **2-Bromo-4-methoxyphenol**.

Table 1: ^1H NMR Spectroscopic Data of **2-Bromo-4-methoxyphenol**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
7.01	d	2.88	1H	Ar-H
6.94	d	8.91	1H	Ar-H
6.78	dd	2.91, 2.88	1H	Ar-H
5.23	s	-	1H	-OH
3.75	s	-	3H	-OCH ₃

Data acquired in CDCl₃ at 400 MHz.[\[1\]](#)

Table 2: ¹³C NMR Spectroscopic Data of **2-Bromo-4-methoxyphenol**

Chemical Shift (δ) ppm	Assignment
153.83	C-O
146.53	C-O
116.85	Ar-C
116.33	Ar-C
115.35	Ar-C
109.92	C-Br
55.99	-OCH ₃

Data acquired in CDCl₃ at 100 MHz.[\[1\]](#)

¹H and ¹³C NMR spectra were acquired on a Bruker AV-400 spectrometer.[\[1\]](#) The sample of **2-Bromo-4-methoxyphenol** was dissolved in deuterated chloroform (CDCl₃). For ¹H NMR, tetramethylsilane (TMS) was utilized as an internal standard (δ = 0.00 ppm). For ¹³C NMR, the solvent peak of CDCl₃ was used as the internal standard (δ = 77.23 ppm). The spectra for ¹³C NMR were obtained with complete proton decoupling.[\[1\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for **2-Bromo-4-methoxyphenol** are summarized below.

Table 3: IR Spectroscopic Data of **2-Bromo-4-methoxyphenol**

Wavenumber (cm ⁻¹)	Functional Group	Description
~3550 - 3200	O-H	Broad peak due to hydrogen bonding of the phenolic hydroxyl group.[2][3]
~3100 - 3000	C-H (aromatic)	Stretching vibrations of C-H bonds on the aromatic ring.[4]
~1600 - 1440	C=C (aromatic)	In-ring stretching vibrations of the aromatic ring.[2]
~1260 - 1140	C-O	Stretching vibrations of the phenol C-O and methoxy C-O bonds.[2][3]

IR spectra of phenolic compounds are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a thin liquid film between two salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., carbon tetrachloride, CCl₄), which is then placed in a sample cell. The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is used to determine the molecular weight and elemental composition of a compound.

Table 4: Mass Spectrometry Data of **2-Bromo-4-methoxyphenol**

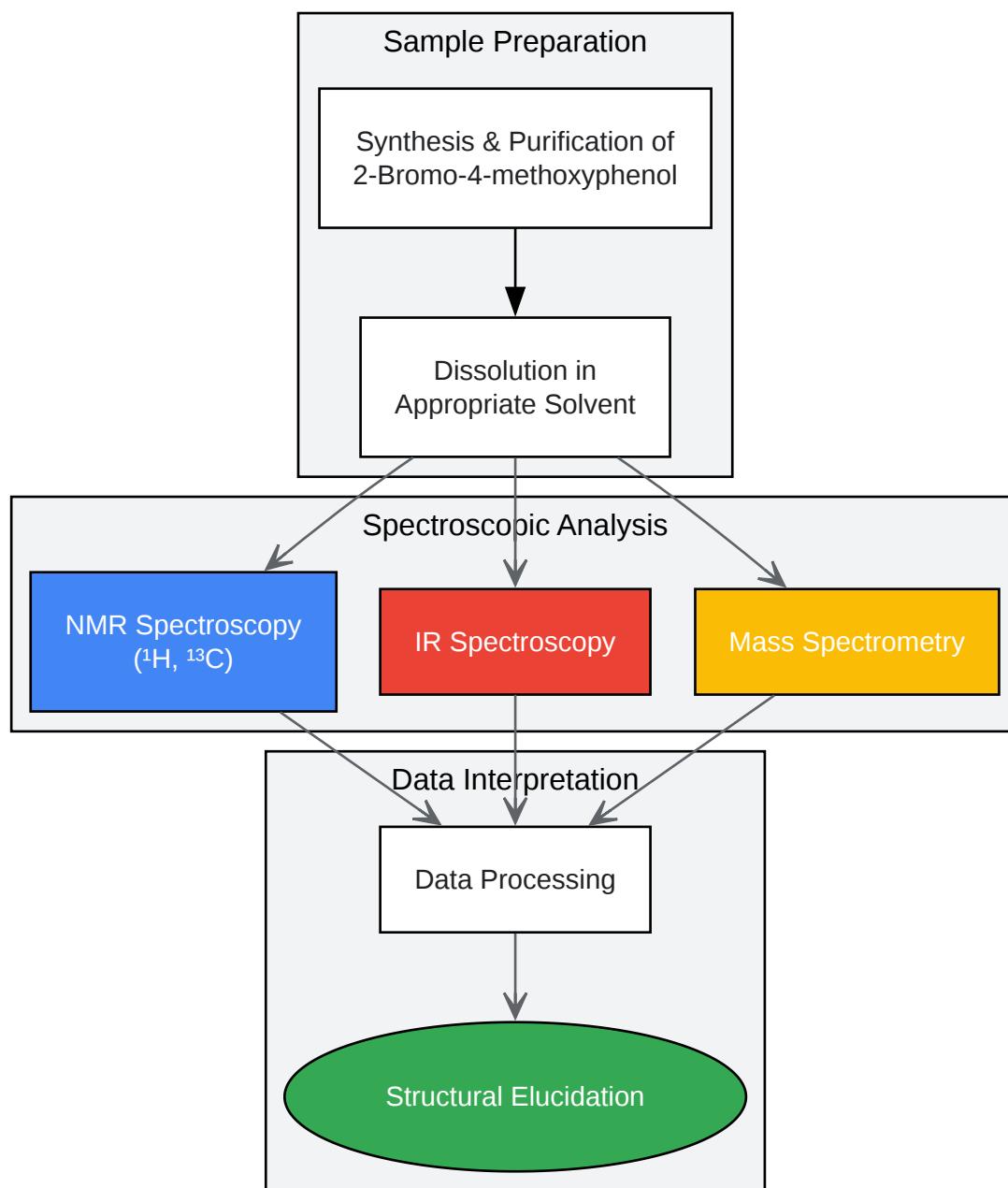
m/z	Interpretation
204	Molecular ion peak $[M+2]^+$ with ^{81}Br isotope. [5] [6]
202	Molecular ion peak $[M]^+$ with ^{79}Br isotope. [5] [6]
187	Fragment ion, likely from the loss of a methyl group. [5] [6]

The molecular weight of **2-Bromo-4-methoxyphenol** is approximately 203.03 g/mol .[\[5\]](#) The presence of two molecular ion peaks with a difference of 2 m/z units and nearly equal intensity is characteristic of a compound containing one bromine atom.

High-Resolution Mass Spectrometry (HRMS) can be performed on a Bruker Esquire LC mass spectrometer using electrospray ionization (ESI) with a time-of-flight (TOF) detector.[\[1\]](#) Alternatively, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed. For GC-MS analysis of phenols, a sample solution is injected into a gas chromatograph equipped with a suitable column (e.g., a low polarity silarylene phase). The separated components are then introduced into a mass spectrometer for detection.[\[7\]](#)

Workflow of Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-Bromo-4-methoxyphenol**.



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Caption: General workflow for spectroscopic analysis.

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